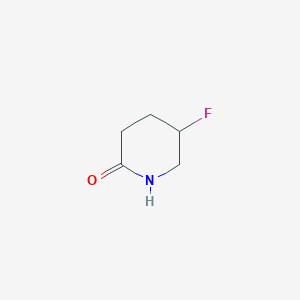

5-Fluoropiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-1-2-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMMVGPLMQFHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Fluoropiperidin 2 One Derivatives

Mechanistic Investigations of Fluorine-Mediated Transformations

The presence of fluorine profoundly influences reaction mechanisms, primarily through its strong inductive electron-withdrawing effect. This effect can stabilize or destabilize reaction intermediates and transition states, thereby directing the course of a chemical transformation.

Mechanistic studies on fluorinated heterocycles reveal that transformations can be mediated by the fluorine atom's electronic influence. nih.gov For instance, in electrophilic fluorination reactions, the formation of carbocationic intermediates can lead to molecular rearrangements. osi.lv The stability of these intermediates is heavily influenced by the position of the fluorine atom. In the case of 5-fluoropiperidin-2-one, a carbocation at an adjacent carbon would be destabilized by the electron-withdrawing fluorine, making such intermediates less likely to form or highly reactive if they do.

Conversely, fluorine can stabilize anionic intermediates. The increased acidity of protons alpha to the fluorine atom can facilitate deprotonation, leading to carbanion formation. This is a key step in many nucleophilic and alkylation reactions. Computational studies on related fluorinated systems have been employed to elucidate the energetics of various reaction pathways, confirming the significant role of fluorine in dictating the reaction mechanism. nih.gov

Stereochemical Outcomes and Control in Reactions

The stereoselective synthesis of fluorinated δ-lactams, including derivatives of this compound, is a significant area of research. nih.govresearchgate.net The fluorine atom, along with other substituents on the piperidinone ring, creates stereogenic centers, and controlling the stereochemical outcome of reactions is essential for producing specific isomers.

The diastereoselectivity of reactions is often governed by steric and electronic effects. For example, in the hydrogenation of a fluorinated pyridine (B92270) precursor to a fluorinated piperidine (B6355638), the reaction proceeds in a highly diastereoselective manner to yield all-cis products. nih.gov This stereocontrol is attributed to the coordination of the catalyst on one face of the molecule. In reactions involving the this compound ring, reagents will preferentially approach from the less sterically hindered face, leading to a specific diastereomer. masterorganicchemistry.com

Furthermore, the gauche effect between the fluorine atom and adjacent oxygen or nitrogen substituents can lock the molecule into a preferred conformation, influencing the stereochemical outcome of subsequent reactions. nih.gov Solvent choice has also been shown to play a pivotal role in directing the diastereoselectivity in the synthesis of highly functionalized δ-lactams with a quaternary fluorine stereocenter. researchgate.net

Table 1: Examples of Stereoselective Reactions in Fluorinated Piperidine Systems

| Reaction | Substrate | Reagent/Catalyst | Key Outcome | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Dearomatization-Hydrogenation | 3,5-Difluoropyridine | Rhodium catalyst, HBpin | All-cis-3,5-difluoropiperidine | >20:1 |

| Nitro-Mannich/Lactamisation | Cyclic imine, Nitro ester | Bifunctional catalyst | Tetracyclic spiro-lactam | >95:5 |

This table presents data from related heterocyclic systems to illustrate principles of stereocontrol applicable to fluorinated piperidinones. nih.govnih.govnih.gov

Influence of Fluorine on Reactivity Profiles of the Lactam Moiety

The lactam moiety consists of an amide bond within a cyclic structure. The reactivity of this functional group is significantly modulated by the presence of a fluorine atom at the C5 position.

Carbonyl Electrophilicity : The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon of the lactam. nih.gov This enhances its electrophilicity, making it more susceptible to attack by nucleophiles. Reactions such as hydrolysis, aminolysis, or reduction of the lactam are consequently accelerated compared to their non-fluorinated counterparts.

N-H Acidity : The inductive effect of fluorine is transmitted through the carbon framework to the nitrogen atom, increasing the acidity of the N-H proton. This makes deprotonation of the lactam nitrogen easier, facilitating N-alkylation or N-acylation reactions.

Studies on related fluorinated N-heterocycles have demonstrated that fluorine substitution can dramatically influence molecular stability and reactivity. nih.gov For example, fluorinated aziridines are much more susceptible to hydrolysis than their non-fluorinated analogs, illustrating the powerful electronic effect of fluorine on cyclic amine and amide systems. nih.gov

Electrophilic and Nucleophilic Reactions of the Piperidinone Scaffold

The this compound scaffold can undergo both electrophilic and nucleophilic reactions at various positions on the ring. The fluorine atom plays a crucial role in directing the regioselectivity and reactivity of these transformations.

Nucleophilic Reactions: Nucleophilic attack is a common reaction pathway for piperidinone derivatives. wikipedia.org

Attack at the Carbonyl Carbon : As mentioned, the carbonyl carbon is highly electrophilic and readily attacked by nucleophiles like organometallics, hydrides, or amines, which can lead to ring-opening or the formation of tetrahedral intermediates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : In derivatives where the piperidinone is attached to an activated aromatic ring, the entire moiety can act as a nucleophile. The principles of SNAr, where electron-withdrawing groups on the aromatic ring facilitate the reaction, are relevant. nih.govyoutube.com The fluorine atom on the piperidine ring would further modify the nucleophilicity of the nitrogen atom in such reactions.

Electrophilic Reactions: Electrophilic reactions typically occur after deprotonation to form an enolate intermediate.

Alpha-Alkylation/Acylation : The protons at the C3 and C6 positions, adjacent to the carbonyl and nitrogen respectively, can be removed by a base to form an enolate or a related nucleophilic species. This enolate can then react with various electrophiles. The fluorine at C5 would electronically influence the stability and reactivity of the enolate formed at C6.

Electrophilic Fluorination : While the parent compound is already fluorinated, further fluorination at other positions can be achieved using electrophilic fluorinating reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). nih.govwikipedia.orgalfa-chemistry.com These reactions proceed by attack of a nucleophilic form of the substrate (e.g., an enol ester or enolate) on the electrophilic fluorine source. core.ac.uk

Table 2: Representative Electrophilic and Nucleophilic Reactions

| Reaction Type | Position | Reagent Class | Product Type |

|---|---|---|---|

| Nucleophilic Addition | C2 (Carbonyl) | Grignard Reagents (R-MgBr) | Tertiary Alcohols (after ring-opening) |

| Nucleophilic Substitution | N1 | Alkyl Halides (R-X) with Base | N-Alkyl-5-fluoropiperidin-2-ones |

| Electrophilic Alkylation | C3 or C6 | Alkyl Halides (R-X) via enolate | α-Alkylated Piperidinones |

Rearrangement Pathways in Fluorinated Piperidinone Systems

The introduction of fluorine into heterocyclic systems can open up unique rearrangement pathways, often initiated during the fluorination process itself or in subsequent reactions. osi.lv Electrophilic and oxidative fluorination reactions can involve carbocation, radical, or radical ion intermediates, which are prone to rearrangement. osi.lv

Neighboring Group Participation : The nitrogen atom in the piperidinone ring can participate in reactions at adjacent carbons, potentially leading to rearranged products. Deoxyfluorination reactions in N-heterocyclic systems are sometimes complicated by side reactions involving neighboring group participation, which can lead to ring contraction or expansion. nih.gov

Smiles Rearrangement : In suitably substituted derivatives, intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement, could be a possible pathway. This involves the attack of a nucleophile from a side chain onto the aromatic ring to which it is attached, displacing another part of the side chain. While not directly on the piperidinone ring itself, this is a known rearrangement type in complex fluorinated nitrogen heterocycles. ekb.eg

Ring Contraction/Expansion : Under certain conditions, such as treatment with strong bases or during fluorination, intermediates may be formed that lead to ring contraction (e.g., to a fluorinated pyrrolidine (B122466) derivative) or expansion. Such rearrangements expand the diversity of fluorinated products that can be accessed from a single precursor. osi.lv

Mechanistic analysis of these rearrangements is complex but crucial for predicting and controlling reaction outcomes in the synthesis of novel fluorinated heterocyclic compounds. osi.lv

Advanced Spectroscopic Characterization of 5 Fluoropiperidin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 5-Fluoropiperidin-2-one. By analyzing various NMR-active nuclei (¹H, ¹³C, ¹⁹F), a comprehensive picture of the molecule can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon skeleton and the placement of protons. In this compound, the chemical shifts are influenced by the electron-withdrawing effects of the amide carbonyl group and the highly electronegative fluorine atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon. The proton on C5 (H-5), being directly attached to the carbon bearing the fluorine atom, would appear as a complex multiplet due to coupling with the fluorine atom (²JHF) and the neighboring protons on C4 and C6. The protons on carbons adjacent to the carbonyl (C3) and the nitrogen (C6) will be shifted downfield.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm). The carbon atom bonded to fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons adjacent to the nitrogen (C6) and the carbonyl group (C3) are also shifted downfield relative to the C4 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |

| N-H | 6.0 - 8.0 (broad s) | - | - |

| C2 (C=O) | - | ~172 | - |

| C3 (-CH₂-) | 2.2 - 2.6 (m) | ~30 | - |

| C4 (-CH₂-) | 1.8 - 2.2 (m) | ~22 | - |

| C5 (-CHF-) | 4.5 - 5.0 (dm) | ~88 | ¹JCF: ~170-190, ²JHF: ~45-50 |

| C6 (-CH₂-) | 3.2 - 3.6 (m) | ~45 | - |

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive and provides specific information about the electronic environment of the fluorine atom. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a crucial tool for analyzing fluorinated compounds. wikipedia.orgnih.gov The chemical shift of the fluorine in this compound is expected to be in the typical range for a secondary alkyl fluoride (B91410).

The signal in the ¹⁹F spectrum will be split into a multiplet due to coupling with adjacent protons (H-5, H-4a, H-4e, H-6a, H-6e), providing valuable information for conformational analysis. The magnitude of the vicinal coupling constants (³JHF) is particularly informative for determining the dihedral angle between the fluorine and protons on adjacent carbons, which helps in assigning the axial or equatorial position of the fluorine atom on the piperidine (B6355638) ring. nih.govresearchgate.net Furthermore, ¹⁹F NMR is an excellent tool for monitoring reactions involving the introduction or modification of the fluorine-containing moiety due to its wide chemical shift range and the absence of background signals. huji.ac.il

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Description |

| Chemical Shift (δ, ppm) | -170 to -190 | Referenced to CFCl₃. The exact shift is sensitive to solvent and conformation. |

| Coupling to H-5 (²JFH) | ~45 - 50 Hz | Large geminal coupling to the proton on the same carbon. |

| Coupling to H-4/H-6 (³JFH) | 15 - 30 Hz (anti-periplanar) | The magnitude of vicinal couplings helps determine the axial/equatorial orientation of the fluorine atom. |

| 2 - 10 Hz (synclinal/gauche) |

The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, with the chair form typically being more stable. The orientation of the fluorine substituent (axial vs. equatorial) is a critical aspect of its structure, governed by a balance of steric and stereoelectronic effects. researchgate.netd-nb.info Advanced, multi-dimensional NMR experiments are essential for a detailed conformational analysis.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks, allowing for the assignment of protons on adjacent carbons and confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling unambiguous assignment of the ¹H signals to their respective ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments and piecing together the molecular structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the 3D structure. For this compound, NOE correlations between H-5 and other protons on the ring (e.g., H-3, H-6) can definitively establish the axial or equatorial orientation of the fluorine atom. nih.gov For instance, a strong NOE between an axial H-5 and axial protons at C-3 and C-6 would indicate an equatorial fluorine atom.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the heteronuclear equivalent of NOESY, detecting spatial proximity between ¹⁹F and ¹H nuclei. It can be used to estimate ¹⁹F-¹H internuclear distances, providing powerful constraints for conformational analysis. nih.gov

These advanced techniques, combined with computational modeling, allow for a detailed understanding of the conformational preferences and dynamic behavior of this compound in solution. nih.govmiddlebury.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, strong absorptions are expected for the N-H stretch and the C=O (amide I band) stretch. The C-F bond also gives rise to a strong absorption band in the fingerprint region.

Raman Spectroscopy: Raman is more sensitive to non-polar, symmetric bonds. While it will also detect the primary functional groups, it can provide complementary information, particularly for the carbon backbone vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FTIR/Raman | 3200 - 3400 | Medium-Strong |

| C-H Stretch | FTIR/Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | FTIR | ~1650 - 1680 | Strong |

| N-H Bend (Amide II) | FTIR | ~1550 | Medium |

| C-F Stretch | FTIR | ~1000 - 1150 | Strong |

| C-N Stretch | FTIR | ~1200 - 1300 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 118.05.

Under higher energy conditions, such as Electron Ionization (EI), the molecular ion (M⁺˙) would be observed, followed by characteristic fragmentation. The fragmentation of cyclic amides is often initiated by cleavage alpha to the carbonyl group. libretexts.orgchemguide.co.uk Common fragmentation pathways would likely involve the loss of small molecules or radicals.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 117 | [C₅H₈FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 89 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion |

| 88 | [M - CHO]⁺ | Loss of a formyl radical |

| 69 | [C₄H₆F]⁺ | Fragment resulting from cleavage and loss of HNCO |

| 59 | [C₂H₄NO]⁺ | Fragment containing the amide functionality |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of its conformation and intermolecular interactions in the solid state. iucr.org A successful crystal structure analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would definitively establish the conformation of the piperidine ring (e.g., a perfect chair, twisted chair) and the axial or equatorial position of the fluorine substituent. iucr.orgwhiterose.ac.uk Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, which are crucial for understanding the physical properties of the compound. iucr.org

Theoretical and Computational Chemistry Studies of 5 Fluoropiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 5-Fluoropiperidin-2-one. These calculations provide insights that are often difficult to obtain through experimental means alone.

The electronic structure of this compound is significantly influenced by the presence of the fluorine atom and the lactam functionality. Quantum chemical calculations can map the electron density distribution, revealing the polarization of chemical bonds and the location of electron-rich and electron-deficient regions. The high electronegativity of the fluorine atom induces a notable polarization of the C-F bond, creating a localized region of negative electrostatic potential around the fluorine and a corresponding positive potential on the adjacent carbon atom.

Natural Bond Orbital (NBO) analysis is a common technique used to understand chemical bonding in more detail. It transforms the calculated wave function into a set of localized orbitals that align with intuitive chemical concepts of bonds, lone pairs, and core orbitals. For this compound, NBO analysis can quantify the hybridization of the atoms and the delocalization of electron density through hyperconjugative interactions. For instance, the interaction between the lone pairs of the fluorine atom and the antibonding orbitals of adjacent C-C bonds can be evaluated.

Table 1: Hypothetical NBO Analysis Data for this compound (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) F | σ(C4-C5) | 1.8 |

| LP (1) F | σ(C5-C6) | 2.5 |

| LP (1) N | σ(C2-C3) | 3.1 |

| LP (1) O | σ(C1-N) | 0.9 |

E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

The six-membered piperidinone ring is not planar and can adopt several conformations, typically chair, boat, and twist-boat forms. The presence of a fluorine atom at the 5-position significantly influences the relative energies of these conformers. Computational studies on similar fluorinated piperidines have shown that fluorine can exhibit a preference for either an axial or equatorial position, driven by a complex interplay of steric and stereoelectronic effects, such as the gauche effect. nih.govnih.govd-nb.inforesearchgate.nethuji.ac.il

To explore the conformational landscape, a potential energy surface (PES) scan is performed by systematically rotating key dihedral angles within the molecule and calculating the energy at each point. This allows for the identification of local minima corresponding to stable conformers and the transition states that connect them. The results of these calculations can predict the most stable conformation of this compound in the gas phase and in different solvents, which can be modeled using implicit or explicit solvent models.

Table 2: Calculated Relative Energies of this compound Conformers (Note: This data is illustrative and based on general principles of conformational analysis of fluorinated heterocycles.)

| Conformer | Fluorine Position | Relative Energy (kcal/mol) |

| Chair 1 | Axial | 0.00 |

| Chair 2 | Equatorial | 1.25 |

| Twist-Boat 1 | - | 5.80 |

| Twist-Boat 2 | - | 6.10 |

Quantum chemical calculations are a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.govresearchgate.netsns.it By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated. For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra is of particular interest. The calculated chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The prediction of through-space and through-bond J-coupling constants can be crucial for confirming the stereochemistry and conformational preferences of the molecule.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of this compound (Note: The following data is for illustrative purposes.)

| Parameter | Calculated Value |

| C=O Stretch (IR) | 1685 cm⁻¹ |

| C-F Stretch (IR) | 1105 cm⁻¹ |

| ¹³C Chemical Shift (C5) | 88.5 ppm |

| ¹⁹F Chemical Shift | -185.2 ppm |

| ³J(H4a, F5a) | 35.2 Hz |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tdl.orgfrontiersin.orgmdpi.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in solution. These simulations can reveal the timescales of transitions between different ring conformations and the influence of the solvent on these dynamics. By analyzing the trajectory of the simulation, one can observe how the molecule explores its conformational space and the lifetimes of different conformational states.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. By simulating a single this compound molecule in a box of solvent molecules (e.g., water), the formation and breaking of hydrogen bonds between the lactam group and water can be observed. Radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute, providing a detailed picture of the solvation shell.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information about transition states and reaction pathways that are often difficult to probe experimentally. researchgate.netnih.govresearchgate.net

For a given reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. Frequency calculations are performed on the located TS structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition state have been identified, the intrinsic reaction coordinate (IRC) can be calculated. The IRC is the minimum energy path connecting the reactants to the products through the transition state. By following the IRC, one can visualize the geometric changes that occur during the reaction and confirm that the located TS indeed connects the desired reactants and products. The energy profile along the IRC provides the activation energy barrier for the reaction.

Table 4: Hypothetical Energy Profile for a Nucleophilic Acyl Substitution at the Carbonyl of this compound (Note: This data is illustrative.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.8 |

| Intermediate | -5.2 |

| Products | -12.4 |

Computational Assessment of Solvent Effects on Reaction Energetics

The chemical environment, particularly the solvent, can significantly influence the energetics and outcomes of chemical reactions. Computational chemistry provides powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

For a molecule like this compound, understanding solvent effects is crucial for predicting its reactivity, stability, and conformational preferences in different media. For instance, the equilibrium between different conformers of the piperidin-2-one ring can be influenced by the polarity of the solvent. Computational methods such as Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) can be employed to calculate the relative energies of these conformers in various solvents.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. For this compound, a PCM approach could be used to estimate the change in the Gibbs free energy of a reaction, such as N-alkylation or hydrolysis of the lactam ring, when moving from a non-polar solvent like toluene (B28343) to a polar solvent like water.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational model. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the amide functionality can act as both a hydrogen bond donor (N-H) and acceptor (C=O). In protic solvents like water or methanol, explicit solvent models would be essential to accurately capture the hydrogen bonding network and its impact on reaction energetics. Molecular dynamics (MD) simulations with explicit solvent molecules can provide a dynamic picture of the solvation shell around the molecule and its fluctuations.

A hypothetical study on the hydrolysis of this compound could involve calculating the energy profile of the reaction in both the gas phase and in a solvent. The difference in the activation energies would highlight the catalytic or inhibitory effect of the solvent.

Table 1: Hypothetical Computational Models for Assessing Solvent Effects on this compound Reactions

| Computational Model | Description | Application to this compound | Expected Insights |

| DFT with PCM | Quantum mechanical calculations with an implicit solvent model. | Calculating reaction energies for hydrolysis or N-alkylation in various solvents. | Understanding the influence of solvent polarity on reaction thermodynamics and kinetics. |

| QM/MM | A hybrid method where the reacting species are treated with quantum mechanics and the solvent with molecular mechanics. | Modeling enzymatic reactions or reactions in complex solvent mixtures. | Detailed insights into specific solute-solvent interactions at the transition state. |

| Molecular Dynamics (MD) | Classical simulation of the movement of atoms and molecules over time. | Simulating the conformational dynamics of this compound in a box of explicit solvent molecules. | Information on solvent shell structure, hydrogen bonding lifetimes, and conformational preferences. |

Chemoinformatics and Rational Molecular Design Principles

Chemoinformatics utilizes computational methods to analyze chemical data, enabling the rational design of new molecules with desired properties. For this compound, chemoinformatic approaches can be instrumental in exploring its potential as a scaffold in medicinal chemistry.

The introduction of a fluorine atom into the piperidin-2-one ring can significantly alter its physicochemical properties. A key parameter influenced by fluorination is the basicity (pKa) of the nitrogen atom. Studies on other fluorinated piperidines have shown that the presence of an electronegative fluorine atom can lower the pKa of the piperidine (B6355638) nitrogen. acs.orgnih.gov This modulation of basicity is crucial in drug design as it can affect properties such as solubility, membrane permeability, and off-target activity (e.g., hERG channel affinity). acs.orgnih.gov

Rational molecular design involving the this compound scaffold would leverage these effects. For instance, if this scaffold were to be used in the design of a central nervous system (CNS) drug, its lipophilicity and ability to cross the blood-brain barrier would be of paramount importance. Computational tools can predict properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity.

Structure-activity relationship (SAR) studies could be conducted by computationally generating a library of virtual derivatives of this compound with various substituents. These virtual compounds could then be docked into the active site of a biological target to predict their binding affinity and mode of interaction. This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

For example, a search for novel inhibitors of a specific enzyme could involve using the this compound core and computationally exploring different substituents at the nitrogen atom or other positions on the ring. The fluorine atom's ability to form favorable orthogonal multipolar interactions with protein backbones could be a key design element to enhance binding affinity.

Table 2: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa |

| Piperidin-2-one | C5H9NO | 99.13 | -0.5 | ~12.5 |

| This compound | C5H8FNO | 117.12 | -0.2 | Lower than Piperidin-2-one |

Note: The predicted values are illustrative and would need to be calculated using specialized chemoinformatics software. The pKa of this compound is expected to be lower due to the electron-withdrawing effect of the fluorine atom.

In the context of rational drug design, the three-dimensional shape of the this compound scaffold is also a critical factor. The fluorine substitution can influence the conformational preference of the piperidine ring, which in turn can affect how the molecule fits into a binding pocket. Computational conformational analysis can identify the low-energy conformations that are likely to be biologically relevant.

Applications and Advanced Materials Science of 5 Fluoropiperidin 2 One Scaffolds

The Untapped Potential as a Versatile Scaffold in Medicinal Chemistry and Chemical Biology

The piperidine (B6355638) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. researchgate.net The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity. mdpi.com However, specific studies on the 5-Fluoropiperidin-2-one scaffold are not present in the current body of scientific literature.

Design and Synthesis of Structurally Diversified Bioactive Molecules: An Open Field of Inquiry

There is a lack of published research on the use of this compound as a starting material for the synthesis of diverse bioactive molecules. While synthetic methods for creating fluorinated piperidines have been developed, nih.gov their application to this specific lactam for generating libraries of compounds for biological screening has not been reported.

Conformational Control in Ligand Design and Bioactive Conformation Studies: Awaiting Investigation

The position of the fluorine atom on the piperidine ring is known to influence its conformational preference, often favoring an axial orientation due to stabilizing electrostatic interactions. researchgate.netresearchgate.net This conformational control is a critical aspect of rational drug design. However, specific conformational analysis of this compound and its derivatives, and how this might be exploited in ligand design, has not been a subject of published research.

Impact of Fluorine on Molecular Recognition and Binding Interactions: A Hypothesized but Unproven Role

The electronegativity and unique steric properties of fluorine can lead to enhanced binding interactions with biological targets. nih.gov The specific influence of the 5-fluoro substituent in the piperidin-2-one ring on molecular recognition remains to be investigated.

Development of Chemical Probes and Tools for Biological Systems: An Unexplored Application

Chemical probes are essential tools for studying biological systems. mdpi.com The incorporation of fluorine, particularly the ¹⁸F isotope, is valuable for positron emission tomography (PET) imaging. There are no reports of this compound being developed or utilized as a chemical probe.

Catalysis Applications and Novel Materials Development: A Frontier Yet to Be Explored

Fluorinated organic compounds are of growing interest in materials science and catalysis. However, the potential of this compound in these areas is currently unknown.

Investigation of Catalytic Systems Involving Fluorinated Heterocycles: No Evidence for this compound

While research into catalytic systems utilizing fluorinated heterocyclic compounds is an active area, there are no published studies that specifically involve this compound as a ligand, catalyst, or substrate.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Findings

Currently, the body of scientific literature dedicated exclusively to 5-Fluoropiperidin-2-one is limited. However, by examining research on analogous fluorinated piperidines and the broader principles of fluorine chemistry, we can infer key characteristics and potential research findings. The introduction of a fluorine atom at the 5-position of the piperidin-2-one ring is anticipated to have profound effects on the molecule's conformation, basicity, and metabolic stability.

The presence of the highly electronegative fluorine atom can significantly alter the electron distribution within the piperidine (B6355638) ring, influencing its reactivity and intermolecular interactions. It is well-established that fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its membrane permeability and pharmacokinetic profile.

Recent studies on the synthesis of fluorinated piperidines have highlighted novel methodologies that could potentially be adapted for the production of this compound. These methods often involve the dearomatization-hydrogenation of fluorinated pyridines, offering a pathway to stereochemically defined fluorinated piperidine cores. chemeurope.comnih.gov Such synthetic advancements are crucial for enabling more in-depth investigations into the properties and applications of compounds like this compound.

Table 1: Key Physicochemical Properties Influenced by Fluorination

| Property | Expected Effect of 5-Fluorination | Rationale |

| Basicity (pKa) | Decrease | The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom. |

| Lipophilicity (logP) | Increase | Fluorine can enhance lipophilicity, although the overall effect depends on the molecular context. |

| Metabolic Stability | Increase | The C-F bond is strong and can block sites of metabolic oxidation by cytochrome P450 enzymes. |

| Conformational Preference | Altered ring conformation | The stereoelectronic effects of the fluorine atom can influence the puckering of the piperidine ring. |

Emerging Trends and Prospective Areas in Fluorinated Piperidin-2-one Research

The field of fluorinated piperidin-2-one research is poised for significant growth, driven by the broader trends in medicinal and materials chemistry. One of the most promising areas is the application of these compounds as building blocks in the synthesis of novel therapeutic agents. The piperidin-2-one (or δ-valerolactam) scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The addition of a fluorine atom provides a unique handle for fine-tuning the pharmacological properties of these molecules.

A key emerging trend is the use of chemoinformatic tools to predict the properties and biological activities of novel fluorinated compounds. nih.gov By computationally evaluating parameters such as pKa, three-dimensionality, and "lead-likeness," researchers can prioritize the synthesis of compounds with the highest potential for drug discovery. nih.gov This in silico approach can accelerate the development of new drugs based on the this compound scaffold.

Furthermore, the development of new synthetic methods for the efficient and stereoselective synthesis of fluorinated piperidines will be a critical enabler of future research. sciencedaily.com Advances in catalysis and fluorination chemistry are expected to provide more direct and versatile routes to compounds like this compound, making them more accessible for a wider range of scientific investigations.

Interdisciplinary Research Opportunities and Future Challenges

The unique properties of this compound open up a variety of interdisciplinary research opportunities. In the field of chemical biology, this compound could be used as a chemical probe to study the function of enzymes and receptors that recognize lactam-containing substrates. The fluorine atom can serve as a sensitive reporter for 19F NMR spectroscopy, allowing for the study of binding events and conformational changes in biological systems.

The incorporation of the 18F isotope would render this compound and its derivatives as potential PET (Positron Emission Tomography) imaging agents. mdpi.com This would enable non-invasive in vivo imaging, which is a powerful tool in drug development and disease diagnosis.

Despite the promising outlook, there are several challenges that need to be addressed. A primary hurdle is the development of scalable and cost-effective synthetic routes to this compound. The inherent challenges of selective fluorination and the control of stereochemistry in cyclic systems require sophisticated synthetic strategies.

Another challenge lies in the comprehensive biological evaluation of this compound and its derivatives. A thorough understanding of its metabolic fate, potential toxicity, and off-target effects will be crucial for its successful application in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.